2-methyl-1,2,5-Thiadiazol-3(2H)-one

Description

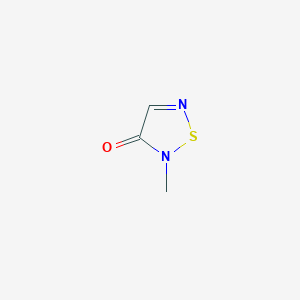

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2OS |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

2-methyl-1,2,5-thiadiazol-3-one |

InChI |

InChI=1S/C3H4N2OS/c1-5-3(6)2-4-7-5/h2H,1H3 |

InChI Key |

UVBHWOXJOBTKBP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=NS1 |

Origin of Product |

United States |

Significance of the 1,2,5 Thiadiazole Scaffold in Advanced Organic Synthesis

Role as Privileged Heterocyclic Motifs in Contemporary Chemical Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Thiadiazoles, including the 1,2,5-isomer, are widely recognized as privileged structures. documentsdelivered.comresearchgate.netnih.gov Their ability to act as bioisosteres for other functional groups, participate in hydrogen bonding, and their inherent metabolic stability make them attractive components in drug design. isres.org

The 1,2,5-thiadiazole scaffold, in particular, has been incorporated into a variety of compounds with diverse pharmacological potentials. researchgate.net Research has shown that these scaffolds are key components in the development of agents with antihypertensive, antimicrobial, and other therapeutic properties. documentsdelivered.comresearchgate.net The unique electronic properties of the 1,2,5-thiadiazole ring also make it a valuable building block in the field of materials science, particularly for the development of organic electronics and functional molecular materials. documentsdelivered.commolport.com The continuous exploration of synthetic methodologies to create novel 1,2,5-thiadiazole derivatives underscores their importance in contemporary chemical research. organic-chemistry.org

De Novo Ring Construction Approaches for 1,2,5-Thiadiazol-3(2H)-one

The formation of the 1,2,5-thiadiazol-3(2H)-one ring from acyclic precursors is a fundamental approach. This often involves cyclization reactions where the key sulfur-nitrogen and nitrogen-carbon bonds are formed to create the heterocyclic core.

A common strategy for constructing the 1,2,5-thiadiazole ring involves the reaction of a compound containing a diamine functionality with a sulfur-containing reagent. For instance, the parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine (B42938) with reagents like sulfur monochloride, sulfur dichloride, or sulfur dioxide. chemicalbook.com Similarly, 3,4-dimethyl-1,2,5-thiadiazole (B3032850) is synthesized from 2,3-diaminobutane and sulfur dichloride. chemicalbook.com Another approach involves the treatment of 2-aminoacetamides with thionyl chloride or sulfur monochloride in DMF to yield 4-substituted 1,2,5-thiadiazoles. chemicalbook.com

Oxidative cyclization presents a valuable route to thiadiazole derivatives. For example, molecular iodine has been utilized to promote the oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with substituted phenyl isothiocyanates, leading to the formation of 1,3,4-thiadiazole-fused- chemrxiv.orgresearchgate.netacs.org-thiadiazole systems. nih.gov This method highlights the use of an oxidizing agent to facilitate the ring-closing step.

An alternative to de novo synthesis is the transformation of an existing heterocyclic ring into the desired 1,2,5-thiadiazol-3(2H)-one structure. This can be an efficient way to access complex derivatives.

A notable ring transformation involves the reaction of 5H-1,2,3-dithiazol-5-ones with primary amines. researchgate.net This process leads to the formation of 1,2,5-thiadiazol-3(2H)-ones. researchgate.net The reaction proceeds through the addition of the amine to the C5 position of the dithiazole ring, followed by ring opening and subsequent ring closure with the loss of hydrogen sulfide. nih.gov For example, treating 4-substituted 5H-1,2,3-dithiazoles with primary amines provides a direct route to the corresponding 1,2,5-thiadiazoles. nih.gov

Table 1: Conversion of 5H-1,2,3-Dithiazoles to 1,2,5-Thiadiazoles

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5H-1,2,3-Dithiazole-5-thiones | Primary Aliphatic Amines, Benzylamine (B48309) | 1,2,5-Thiadiazole-3(2H)-thiones | researchgate.net |

A novel and efficient method for synthesizing 1,2,5-thiadiazol-3(2H)-one 1-oxides involves the photochemical ring contraction of 4H-1,2,6-thiadiazines. chemrxiv.orgacs.orgsemanticscholar.orgnih.gov This reaction occurs under visible light and in the presence of molecular oxygen under ambient conditions. acs.orgsemanticscholar.org The 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen which then undergoes a chemoselective [3+2] cycloaddition with the starting material. chemrxiv.orgsemanticscholar.org The resulting endoperoxide intermediate then undergoes a ring contraction, excising a carbon atom to form the 1,2,5-thiadiazole 1-oxide product with high atom economy. chemrxiv.orgsemanticscholar.org This method has been shown to be effective for a range of 3,5-disubstituted 1,2,6-thiadiazines, providing access to previously unreported 1,2,5-thiadiazole 1-oxides. chemrxiv.orgacs.org The reaction can be optimized under both batch and continuous-flow conditions. chemrxiv.orgsemanticscholar.org

Table 2: Photochemical Ring Contraction of 1,2,6-Thiadiazines

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | Visible light, air, ambient temperature | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Quantitative | chemrxiv.org |

Ring Transformation Strategies from Precursor Heterocycles

Functionalization and Derivatization Strategies on the 1,2,5-Thiadiazol-3(2H)-one Core

Once the core 1,2,5-thiadiazol-3(2H)-one ring is synthesized, further modifications can be made to introduce various functional groups. A key reaction is N-alkylation or N-acylation at the N2 position. acs.org For instance, after the initial formation of the thiadiazol-3-one, subsequent alkylation can introduce a methyl group to yield 2-methyl-1,2,5-thiadiazol-3(2H)-one. This step is crucial for creating specific derivatives with desired properties. Another example includes the conversion of 3-bromomethyl-1,2,5-thiadiazole to introduce a thioethyl group, which can then be further reacted to append more complex side chains. prepchem.com

Synthetic Routes for Substituted 1,2,5-Thiadiazol-3(2H)-one Derivatives

A notable and efficient method for the synthesis of substituted 1,2,5-thiadiazol-3(2H)-ones involves the chemical transformation of 5H-1,2,3-dithiazol-5-ones. This approach provides a direct route to the desired thiadiazole core structure.

The reaction of 5H-1,2,3-dithiazol-5-ones with primary aliphatic amines or benzylamine in tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of the corresponding 1,2,5-thiadiazol-3(2H)-ones. researchgate.net This transformation is characterized by its mild reaction conditions and good yields. A parallel reaction using 5H-1,2,3-dithiazole-5-thiones with primary amines under reflux in chloroform (B151607) yields the corresponding 1,2,5-thiadiazole-3(2H)-thiones. researchgate.net

The general reaction scheme for the synthesis of 1,2,5-thiadiazol-3(2H)-ones from 5H-1,2,3-dithiazol-5-ones is presented below:

Table 1: Synthesis of 1,2,5-Thiadiazol-3(2H)-one Derivatives from 5H-1,2,3-Dithiazol-5-ones

| Starting Material | Reagent | Solvent | Conditions | Product |

| 5H-1,2,3-dithiazol-5-one | Primary Aliphatic Amine | THF | Room Temperature | 1,2,5-Thiadiazol-3(2H)-one |

| 5H-1,2,3-dithiazol-5-one | Benzylamine | THF | Room Temperature | 1,2,5-Thiadiazol-3(2H)-one |

Data derived from a study on the reactions of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines. researchgate.net

Preparation of Oxidized 1,2,5-Thiadiazole Derivatives: 1-Oxides and 1,1-Dioxides

The oxidation of the sulfur atom in the 1,2,5-thiadiazole ring system leads to the formation of 1-oxides (S-oxides) and 1,1-dioxides (S,S-dioxides). These oxidized derivatives often exhibit unique chemical and physical properties.

1,2,5-Thiadiazole 1-Oxides

A general and selective method for the synthesis of 1,2,5-thiadiazole 2-oxides involves the reaction of vicinal glyoximes (vic-glyoximes) with sulfur monochloride (S₂Cl₂) in the presence of pyridine (B92270) in acetonitrile (B52724). daneshyari.com For instance, treating dimethylglyoxime (B607122) with a twofold excess of S₂Cl₂ and pyridine in acetonitrile at 5°C for one hour selectively yields 3,4-dimethyl-1,2,5-thiadiazole 2-oxide in a moderate 53% yield. daneshyari.com

A novel photochemical approach has also been developed for the synthesis of 1,2,5-thiadiazole 1-oxides from 1,2,6-thiadiazines. chemrxiv.org This method utilizes visible light and molecular oxygen under ambient conditions. The 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen which then undergoes a chemoselective [3+2] cycloaddition with the substrate. This is followed by a ring contraction to form the 1,2,5-thiadiazole 1-oxide. chemrxiv.org This reaction has been successfully applied to a wide range of 1,2,6-thiadiazine substrates, providing access to novel 1,2,5-thiadiazole 1-oxide structures. chemrxiv.org

Table 2: Synthesis of 1,2,5-Thiadiazole 1-Oxides

| Starting Material | Reagents | Conditions | Product |

| vic-Glyoxime | S₂Cl₂, Pyridine | Acetonitrile, 5°C | 1,2,5-Thiadiazole 2-oxide |

| 1,2,6-Thiadiazine | Visible Light, O₂ | Ambient | 1,2,5-Thiadiazole 1-oxide |

Data compiled from studies on the synthesis of 1,2,5-thiadiazole 2-oxides and photochemical ring editing of thiadiazines. daneshyari.comchemrxiv.org

1,2,5-Thiadiazole 1,1-Dioxides

The preparation of 1,2,5-thiadiazole 1,1-dioxides can be achieved through several synthetic strategies. researchgate.netresearchgate.net One of the primary methods is the oxidation of a pre-existing 1,2,5-thiadiazole or 1,2,5-thiadiazole 1-oxide ring. researchgate.netresearchgate.net A common oxidizing agent used for this transformation is meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

Another significant route involves the condensation of 1,2-dicarbonyl compounds, such as 1,2-diketones or cyanogen, with sulfamide (B24259). researchgate.netresearchgate.net For example, the reaction of α- and β-diketones with sulfamide can produce 1,2,5-thiadiazole 1,1-dioxides. researchgate.net The synthesis of chiral 1,2,5-thiadiazolidine 1,1-dioxides has also been reported from aziridines and diaziridines. researchgate.net

Table 3: Synthetic Strategies for 1,2,5-Thiadiazole 1,1-Dioxides

| Synthetic Approach | Starting Materials | Reagents | Product |

| Oxidation | 1,2,5-Thiadiazole or 1,2,5-Thiadiazole 1-oxide | mCPBA | 1,2,5-Thiadiazole 1,1-dioxide |

| Condensation | 1,2-Diketone or Cyanogen | Sulfamide | 1,2,5-Thiadiazole 1,1-dioxide |

| Ring Synthesis | Aziridine or Diaziridine | - | Chiral 1,2,5-Thiadiazolidine 1,1-dioxide |

Data from reviews on the synthesis of 1,2,5-thiadiazole 1,1-dioxides. researchgate.netresearchgate.netresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1,2,5 Thiadiazol 3 2h One and Its Derivatives

Nucleophilic and Electrophilic Interactions on the 1,2,5-Thiadiazole (B1195012) Ring

The 1,2,5-thiadiazole ring exhibits distinct reactivity towards nucleophiles and electrophiles, largely dictated by its electronic structure. The presence of two electronegative nitrogen atoms renders the carbon atoms in the ring electron-deficient. nih.gov This inherent π-deficiency makes the ring system susceptible to nucleophilic attack. researchgate.net

Nucleophilic Reactions: Halogenated 1,2,5-thiadiazoles serve as important intermediates, where the halogen atom can be readily displaced by various nucleophiles. nih.govisres.org While specific studies on 2-methyl-1,2,5-thiadiazol-3(2H)-one are limited, the general principle applies to its derivatives. For instance, highly electrophilic pyridofused nih.govisres.orgacs.orgthiadiazoles react readily with neutral carbon nucleophiles, such as indoles and 1,3-dicarbonyl compounds, to form stable adducts. researchgate.net The 5-position in the related 1,2,4-thiadiazole (B1232254) ring is noted as the most reactive site for nucleophilic substitution. isres.org

Electrophilic Reactions: Conversely, the electron-poor nature of the thiadiazole ring makes electrophilic substitution reactions challenging. isres.org The parent 1,2,5-thiadiazole is a very weak base, indicating low electron density on the nitrogen atoms, which makes N-alkylation difficult. chemicalbook.com Electrophilic attack on the ring carbons is generally not possible unless the ring is substituted with strong electron-donating groups, which can activate it towards electrophiles under harsh conditions. nih.gov

Reactivity of the Thioamide and Sulfonyl Moieties within the Thiadiazolone Framework

The name this compound specifies a carbonyl group (an "one") at the 3-position, not a thioamide. However, the reactivity of this carbonyl group and the potential for forming a sulfonyl moiety are key aspects of the system's chemistry.

The ring's sulfur atom can be readily oxidized by common laboratory oxidants to yield S-oxides (oxothiadiazoles) and S,S-dioxides (dioxothiadiazoles), the latter of which contains a sulfonyl group. nih.govacs.org These oxidized derivatives exhibit significantly different reactivity compared to the parent thiadiazole.

Key Reactions of 1,2,5-Thiadiazole 1,1-Dioxides (Sulfonyl Derivatives):

Enhanced Electrophilicity: The lack of aromaticity in S-oxidized 1,2,5-thiadiazoles makes them highly electrophilic. chemrxiv.org

Reduction to Radical Anions: Dioxothiadiazoles can be chemically reduced to form stable anion radicals. This is a key feature of their electrochemistry and reactivity. nih.gov

Coordination Chemistry: The sulfonyl derivatives can act as ligands, forming coordination compounds with metals. nih.gov

The table below summarizes the typical NMR spectroscopic data for 1,2,5-thiadiazoles and their 1,1-dioxide derivatives, highlighting the electronic changes upon oxidation to the sulfonyl moiety. nih.gov

| Compound Class | 13C NMR Chemical Shift Range (ppm) |

| 1,2,5-Thiadiazoles | 130–160 |

| 1,2,5-Thiadiazole 1,1-dioxides | 150–170 |

This table illustrates the downfield shift of the carbon signals upon oxidation of the ring sulfur, indicating an increase in the electrophilicity of the ring carbons.

Ring-Opening and Rearrangement Pathways in 1,2,5-Thiadiazolone Systems

While the 1,2,5-thiadiazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly photochemical or thermal stress.

One documented pathway for ring cleavage involves the photodegradation of 3,4-diphenyl-1,2,5-thiadiazole, which fragments to produce benzonitrile (B105546) through the extrusion of sulfur. chemicalbook.com This suggests that derivatives of this compound could potentially undergo similar fragmentation pathways, leading to the cleavage of the N-S-N bond and subsequent decomposition.

Rearrangement reactions from other heterocyclic systems can also lead to the formation of the stable 1,2,5-thiadiazole core. For example, 1,2,6-thiadiazines have been shown to undergo photochemical ring editing in the presence of visible light and oxygen to afford 1,2,5-thiadiazole 1-oxides in high yields. chemrxiv.org This process involves a cycloaddition-ring contraction cascade, demonstrating a pathway where a six-membered ring rearranges to a five-membered one. chemrxiv.org Similarly, acid or thermal-mediated ring contraction of 4H-1,2,6-thiadiazines can also yield 1,2,5-thiadiazoles. acs.org These findings underscore the thermodynamic stability of the 1,2,5-thiadiazole ring system, making it a favorable product in such rearrangements.

Stereochemical Aspects of Chiral 1,2,5-Thiadiazolone Derivatives

Chirality is an important feature in the design of functional molecules, and 1,2,5-thiadiazolone derivatives are no exception. nih.gov The introduction of stereocenters into the thiadiazole framework allows for the synthesis of enantiomerically pure compounds with specific three-dimensional structures.

A notable example in the literature is the enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides. acs.org These saturated, sulfonyl-containing analogs of the thiadiazole ring serve as precursors for chiral 1,2-diamines. The ability to control the synthesis to produce specific stereoisomers (cis or trans) is a critical aspect of their chemistry, enabling access to chirally defined building blocks. This demonstrates that stereochemical control can be achieved in systems closely related to 1,2,5-thiadiazolones, particularly at the C3 and C4 positions. While the parent compound this compound is achiral, substitution at the C4 position would introduce a chiral center, opening avenues for stereoselective synthesis and reactions.

Structural Characterization and Advanced Spectroscopic Analysis

Application of X-ray Crystallography for Precise Molecular Structure Elucidation

No crystallographic data for 2-methyl-1,2,5-Thiadiazol-3(2H)-one is currently available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Specific ¹H NMR and ¹³C NMR spectroscopic data for this compound could not be located.

Detailed ¹H NMR data, including chemical shifts, multiplicity, and coupling constants for the protons in this compound, are not reported in the available resources.

Information regarding the chemical shifts of the carbon atoms within the this compound molecule is not available.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

There is no available mass spectrometry data detailing the molecular ion peak and fragmentation pattern of this compound.

Theoretical and Computational Studies on 2 Methyl 1,2,5 Thiadiazol 3 2h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup and predicting the chemical behavior of novel molecules like 2-methyl-1,2,5-thiadiazol-3(2H)-one. These methods allow for the detailed examination of molecular orbitals, charge distributions, and energy landscapes, which are difficult to determine experimentally.

Density Functional Theory (DFT) Applications in Thiadiazole Systems

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic and geometric structures of thiadiazole derivatives. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies (FT-IR and FT-Raman spectra), and determine electronic properties. researchgate.netacs.org For instance, studies on related thiadiazole systems have successfully calculated bond lengths and angles that show good agreement with experimental data. acs.org The planarity of the thiadiazole ring is a key feature, with dihedral angles close to 0°, a characteristic that DFT can accurately model. acs.org In the context of this compound, DFT would be instrumental in understanding how the methyl group and the carbonyl function influence the electronic environment of the core thiadiazole ring. These calculations are also used to analyze charge-transfer complexes involving thiadiazole derivatives, providing insights into their potential applications in materials science. nih.gov

Ab Initio Methods for Investigating Molecular Properties and Energy Landscapes

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for studying molecular properties. These methods are used to accurately predict ionization energies and to describe the electronic structure of thiadiazoles. researchgate.net Techniques such as third-order algebraic diagrammatic construction (ADC(3)) Green's function method can calculate valence photoemission spectra, providing detailed information about electronic transitions. researchgate.net For the this compound system, ab initio calculations would be crucial for mapping the potential energy surface, identifying stable conformers, and calculating the energy barriers for various chemical transformations. nih.gov These methods provide a benchmark for results obtained from DFT and are essential for a comprehensive understanding of the molecule's intrinsic properties.

Computational Investigation of Inversion Barriers in Oxidized 1,2,5-Thiadiazole (B1195012) Derivatives

The oxidation of the sulfur atom in the 1,2,5-thiadiazole ring leads to the formation of 1-oxides and 1,1-dioxides, which introduces a pyramidal sulfoxide (B87167) or sulfone group. wayne.eduresearchgate.net This structural change raises questions about the inversion barrier at the sulfur center. Computational studies, including ab initio theoretical calculations, have been employed to investigate these barriers. wayne.edu For 1,2,5-thiadiazole 1-oxides, the pyramidal sulfoxide structure is stable, and the inversion can be studied by monitoring the rate of racemization of optically active diastereomers. wayne.edu Theoretical calculations indicate that aromaticity effects play a significant role by stabilizing the planar transition state of the inversion, thereby lowering the barrier compared to non-aromatic systems. wayne.edu In the case of 1,2,5-thiadiazole 1,1-dioxides, the strongly electron-withdrawing >SO2 group significantly alters the electronic properties and facilitates electroreduction. researchgate.net For the hypothetical oxidized forms of this compound, computational methods would be essential to predict the stability of the oxidized species and the energy required for inversion at the sulfur atom.

Frontier Molecular Orbital (FMO) Analysis and Atomic Charge Distribution Studies

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. nih.govresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.govnih.gov In many thiadiazole derivatives, the HOMO and LUMO are delocalized over different parts of the molecule, indicating potential for intramolecular charge transfer upon excitation. researchgate.net

Atomic charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) analysis, reveal the electron density distribution across the molecule. nih.gov This information helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity. nih.gov For this compound, FMO and atomic charge analyses would pinpoint the most reactive sites, such as the carbonyl carbon or the nitrogen atoms, and provide insight into its electronic absorption properties and potential for intermolecular interactions.

Calculated Molecular Properties of 1,2,5-Thiadiazole Derivatives

| Property | 1,2,5-Thiadiazole | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | 4-Nitro-2,1,3-benzothiadiazole |

| HOMO Energy (eV) | - | - | - |

| LUMO Energy (eV) | - | - | - |

| HOMO-LUMO Gap (eV) | 4.02 - 4.22 nih.gov | - | - |

| Dipole Moment (D) | 1.58 researchgate.net | - | - |

| Electron Affinity (eV) | - | - | - |

| Ionization Potential (eV) | 9.757 (Calculated for 3,4-dichloro derivative) researchgate.net | - | - |

| Charge Transfer (e) | - | - | 0.027 (in complex) nih.gov |

Applications of 2 Methyl 1,2,5 Thiadiazol 3 2h One As a Synthetic Building Block and Scaffold in Chemical Research

Utilization in the Design and Synthesis of Complex Heterocyclic Systems

The 1,2,5-thiadiazole (B1195012) nucleus is a fundamental component in the construction of a variety of fused heterocyclic systems. nih.gov The reactivity of the ring and its substituents allows for cyclization reactions that produce novel, polycyclic architectures. For instance, derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one have been synthesized and subsequently used to create merocyanine (B1260669) dyes, which are useful as photographic sensitizers. clockss.org These complex dyes are formed by condensing the thiazolobenzimidazolone core with other heterocyclic moieties. clockss.org

Furthermore, the 1,2,5-thiadiazole framework is employed in the synthesis of thiadiazolo[2,3-b]quinazolinones. nih.gov These structures are typically assembled through multi-component reactions, where a 1,3,4-thiadiazol-2-amine derivative reacts with a diketone and an aldehyde. nih.gov This approach highlights the role of the thiadiazole moiety as a foundational unit for building more complex, fused heterocyclic compounds with potential applications in medicinal chemistry. The synthesis of these systems is often promoted by environmentally friendly methods, such as the use of deep eutectic solvents as catalysts. nih.gov The inherent stability and reactivity of the thiadiazole ring make it an attractive starting point for generating diverse libraries of heterocyclic compounds. nih.gov

Role as Precursors for Chiral Diamine Synthesis via 1,2,5-Thiadiazolidine 1,1-Dioxides

One of the significant applications of 1,2,5-thiadiazole derivatives is their role as precursors in the stereoselective synthesis of chiral 1,2-diamines. These diamines are crucial ligands and building blocks in asymmetric catalysis and medicinal chemistry. The synthesis proceeds through cyclic sulfamide (B24259) intermediates, specifically 1,2,5-thiadiazolidine 1,1-dioxides. acs.orgnih.gov

The process often begins with the oxidation of a substituted 1,2,5-thiadiazolidine to its corresponding 1,1-dioxide. This oxidation enhances the reactivity of the scaffold. An enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides has been developed, which serves as a key step in producing enantiomerically pure 1,2-diamines. acs.org The subsequent reductive cleavage of the N-S and S-C bonds within the 1,2,5-thiadiazolidine 1,1-dioxide ring yields the target chiral 1,2-diamine. This method provides a reliable pathway to access these valuable chiral molecules, which are otherwise challenging to synthesize.

Below is a table summarizing key compounds in a representative synthetic pathway.

| Compound Name | Role in Synthesis |

| 2-Methyl-1,2,5-thiadiazol-3(2H)-one | A starting heterocyclic scaffold. |

| 1,2,5-Thiadiazolidine 1,1-dioxide | The key cyclic sulfamide intermediate. acs.orgnih.gov |

| 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-dioxide | A stereochemically defined precursor. acs.org |

| Chiral 1,2-Diamine | The final, high-value synthetic target. acs.org |

Integration of the 1,2,5-Thiadiazolone Moiety into Novel Molecular Architectures

The 1,2,5-thiadiazolone moiety and its derivatives, particularly the 1,1-dioxides, are being increasingly integrated into novel molecular architectures to create functional materials. nih.gov The strong electron-accepting nature of the 1,2,5-thiadiazole 1,1-dioxide ring makes it a valuable component in the design of materials with specific electronic and optical properties. acs.org

Researchers have focused on synthesizing π-extended thiadiazole oxides and dioxides to explore their electronic characteristics. acs.org By fusing the thiadiazole ring with larger aromatic systems, it is possible to tune the physicochemical properties of the resulting molecules. nih.gov These novel architectures are investigated for their potential use in constructing functional molecular materials, such as those with interesting electrochemical, magnetic, or luminescent properties. nih.gov The ability to modify the substituents on the carbon atoms of the thiadiazole ring provides a convenient method for fine-tuning the properties of these advanced materials. nih.gov The integration of the 1,2,5-thiadiazolone scaffold allows for the creation of molecules with high thermal and chemical stability, which is advantageous for materials applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 2-methyl-1,2,5-thiadiazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiadiazole derivatives often involves cyclization reactions or functionalization of pre-existing heterocycles. For example, the Pinner reaction (used in thiadiazole-tetrazine hybrids) and Mannich base synthesis (e.g., ethanol reflux with formaldehyde) are common approaches . Optimization includes adjusting solvent polarity (e.g., absolute ethanol), temperature (reflux at 40–80°C), and catalyst selection. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography. Yield improvements may require stoichiometric control of intermediates like 5-amino-1,2,4-thiadiazol-3-one .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.

- IR spectroscopy to identify carbonyl (C=O) and thiadiazole ring vibrations.

- Mass spectrometry (MS) for molecular ion validation.

- X-ray crystallography (if crystalline) to resolve ambiguities in ring conformation, as demonstrated for 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide .

- Elemental analysis to verify purity (>97% as per commercial standards) .

Q. How should stability and storage conditions be managed for this compound?

- Methodological Answer : Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Store in airtight containers under dry conditions at room temperature to prevent hydrolysis or oxidation, as recommended for structurally related hydrates . Avoid prolonged exposure to light or moisture, which may degrade the thiadiazole ring.

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the C-3 carbonyl group is susceptible to nucleophilic attack, while the thiadiazole ring may participate in π-stacking interactions. Compare computational results with experimental X-ray data (e.g., bond lengths and angles) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity vs. MTT assays for cytotoxicity). Ensure compound purity via HPLC (>95%) and control solvent effects (DMSO concentration ≤1%). Reference regulatory guidelines (e.g., BfR’s migration limits for structurally similar benzothiazoles) to contextualize toxicity thresholds . Discrepancies may arise from substituent effects; perform structure-activity relationship (SAR) studies on derivatives .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or photochemical applications?

- Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption) to study excited-state dynamics. For catalytic applications, probe reaction kinetics under varying conditions (pH, temperature) and characterize intermediates via in-situ FTIR or ESR. Compare with known thiadiazole-based catalysts (e.g., 1,3,4-thiadiazol-2-ylphenyl-tetrazines) .

Key Research Gaps and Recommendations

- Synthetic Challenges : Develop scalable, one-pot methodologies to reduce multi-step synthesis .

- Toxicity Profiling : Expand in vitro/in vivo studies to align with regulatory frameworks (e.g., BfR’s MBT migration limit: ≤15 µg/dm²) .

- Advanced Applications : Explore photodynamic therapy or metal-organic frameworks (MOFs) leveraging the compound’s heterocyclic rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.